An In-Depth Technical Guide to 2-Methyl-N-(p-tolyl)aniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Methyl-N-(p-tolyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-N-(p-tolyl)aniline, also known as 2,4'-dimethyldiphenylamine, is a diarylamine that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of compounds with applications ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, characterization data, and a discussion of its current and potential applications for professionals in research and development.
Compound Identification and Properties
CAS Number: 34160-14-0[1]
Molecular Formula: C₁₄H₁₅N[1]
Molecular Weight: 197.27 g/mol [1]
IUPAC Name: 2-methyl-N-(4-methylphenyl)aniline[1]
Synonyms: 2,4'-Dimethyldiphenylamine
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Methyl-N-(p-tolyl)aniline is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | White solid | [2] |
| Molecular Weight | 197.27 g/mol | [1] |
| XLogP3 | 4.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 197.120449483 Da | [1] |
Synthesis of 2-Methyl-N-(p-tolyl)aniline
The synthesis of diarylamines like 2-Methyl-N-(p-tolyl)aniline is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the diarylamine product.[3]
This protocol is adapted from a reported synthesis of 2-Methyl-N-(p-tolyl)aniline.[2]
Materials:
-
2-Bromotoluene (or other suitable aryl halide)
-
p-Toluidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Lipid or lipid impurities (optional, as reported to improve yields)[2]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, the phosphine ligand, and the base.
-
Add anhydrous toluene to the flask and stir the mixture for a few minutes.
-
Add 2-bromotoluene and p-toluidine to the reaction mixture.
-
If using, add the lipid or lipid impurity at this stage.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (often several hours to overnight), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Methyl-N-(p-tolyl)aniline as a white solid. A reported yield for this reaction is 96%.[2]
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, using a copper catalyst.[4] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] Modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[4]
While a specific protocol for 2-Methyl-N-(p-tolyl)aniline was not found, a general procedure for diarylamine synthesis via the Ullmann condensation is as follows:
Materials:
-
Aryl halide (e.g., 2-bromotoluene)
-
Amine (e.g., p-toluidine)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling polar solvent (e.g., DMF, NMP, dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide, amine, copper catalyst, ligand, and base.
-
Add the solvent and heat the mixture to a high temperature (often >150 °C for traditional methods, milder for modern variations).
-
Stir the reaction for an extended period (can be up to 24 hours or more), monitoring by TLC or GC.
-
After cooling, work up the reaction mixture, typically by partitioning between water and an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The ¹H NMR spectrum of 2-Methyl-N-(p-tolyl)aniline in CDCl₃ shows the following characteristic signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 2.34 | s | 3H | Methyl group on the p-tolyl ring | [2] |
| 2.40 | s | 3H | Methyl group on the 2-methylphenyl ring | [2] |
| 5.38 | br s | 1H | N-H proton | [2] |
| 6.96–7.02 | m | 3H | Aromatic protons | [2] |
| 7.16–7.23 | m | 3H | Aromatic protons | [2] |
| 7.26–7.28 | m | 2H | Aromatic protons | [2] |
The ¹³C NMR spectrum in CDCl₃ provides information about the carbon skeleton:
| Chemical Shift (δ) ppm | Assignment | Reference |
| 18.0 | Methyl carbon | [2] |
| 20.8 | Methyl carbon | [2] |
| 117.4 | Aromatic CH | [2] |
| 118.8 | Aromatic CH | [2] |
| 121.2 | Aromatic CH | [2] |
| 126.9 | Aromatic CH | [2] |
| 127.2 | Aromatic CH | [2] |
| 130.0 | Aromatic C-H or C-N | [2] |
| 130.5 | Aromatic C-H or C-N | [2] |
| 131.0 | Aromatic C-H or C-N | [2] |
| 141.2 | Aromatic quaternary carbon | [2] |
| 142.2 | Aromatic quaternary carbon | [2] |
Infrared (IR) Spectroscopy
While a specific spectrum for 2-Methyl-N-(p-tolyl)aniline was not found in the search results, the expected characteristic IR absorption peaks would include:
-
N-H stretch: A sharp to medium peak around 3400 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-N stretch: Peaks in the 1350-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Methyl-N-(p-tolyl)aniline, the expected molecular ion peak (M⁺) would be at m/z 197. Fragmentation would likely involve the loss of methyl groups and cleavage of the C-N bond.
Applications in Research and Development
The diarylamine scaffold is a privileged structure in medicinal chemistry and materials science. While specific applications of 2-Methyl-N-(p-tolyl)aniline are not extensively documented, its derivatives and analogous structures have shown significant promise in several areas.
Medicinal Chemistry: Kinase Inhibitors
Substituted anilines are a key component in the design of kinase inhibitors for cancer therapy.[5] These inhibitors often act as ATP-competitive binders, where the aniline moiety forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[5] The 2,4-disubstituted pyrimidine scaffold, often incorporating aniline derivatives, has been explored for the development of potent kinase inhibitors, including those targeting KDR and Aurora A kinases.[6][7] The structural features of 2-Methyl-N-(p-tolyl)aniline make it an attractive starting point for the synthesis of novel kinase inhibitors.
Materials Science: Organic Electronics
Diarylamine derivatives are widely used as building blocks for organic electronic materials, particularly in organic light-emitting diodes (OLEDs).[4] Their electron-donating nature and ability to form stable radical cations make them excellent hole-transporting materials.[4] The triphenylamine unit, a larger analogue of the diarylamine core, is a common component in materials for organic electronics due to its favorable redox and absorption characteristics.[8] The structural properties of 2-Methyl-N-(p-tolyl)aniline suggest its potential utility in the development of new materials for OLEDs and other organic electronic devices.
Agrochemicals and Dye Synthesis
Aniline derivatives are fundamental intermediates in the synthesis of a wide range of agrochemicals and dyes.[9][10] The specific substitution pattern of 2-Methyl-N-(p-tolyl)aniline can be leveraged to create molecules with desired biological activities for crop protection or specific colorimetric properties for use as dyes.
Safety, Handling, and Storage
As with many aniline derivatives, 2-Methyl-N-(p-tolyl)aniline should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Methyl-N-(p-tolyl)aniline is a synthetically accessible diarylamine with a range of potential applications in drug discovery, materials science, and chemical synthesis. The robust and versatile nature of the Buchwald-Hartwig amination provides an efficient route to this compound. Its structural features make it a valuable scaffold for further chemical modification and exploration in various fields of research and development. This guide provides a solid foundation of its properties, synthesis, and potential for researchers and scientists looking to utilize this important chemical intermediate.
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